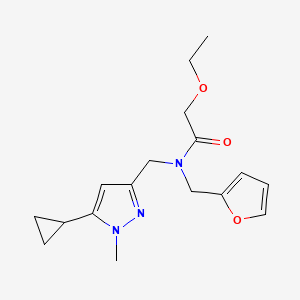
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxy-N-(furan-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxy-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C17H23N3O3 and its molecular weight is 317.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxy-N-(furan-2-ylmethyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into the various aspects of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a pyrazole ring, an ethoxy group, and a furan moiety. The molecular formula is C21H23N3O3 with a molecular weight of approximately 397.49 g/mol. The structural representation is crucial for understanding its interaction with biological targets.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at certain concentrations, suggesting a strong anti-inflammatory potential .
2. Antimicrobial Activity
The antimicrobial efficacy of pyrazole compounds has also been documented. Similar derivatives have shown activity against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups in the structure appears to enhance this activity, making it a promising candidate for further development in antimicrobial therapies .
3. Antitubercular Activity
Recent studies have explored the antitubercular properties of pyrazole derivatives. Compounds with structural similarities to this compound have been tested against Mycobacterium tuberculosis, showing promising inhibitory effects . The IC50 values for some derivatives were reported as low as 1.35 µM, indicating potent activity.
The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:
- Inhibition of Enzymes : Pyrazole compounds often act as inhibitors of specific enzymes involved in inflammatory pathways or microbial metabolism.
- Cytokine Modulation : By inhibiting the production of pro-inflammatory cytokines, these compounds can reduce inflammation effectively.
- Interaction with Bacterial Cell Walls : The structural components may facilitate interactions with bacterial cell wall synthesis pathways, leading to increased antimicrobial efficacy.
Case Studies and Research Findings
Several studies have provided insights into the biological activities of related pyrazole compounds:
Eigenschaften
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-ethoxy-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-3-22-12-17(21)20(11-15-5-4-8-23-15)10-14-9-16(13-6-7-13)19(2)18-14/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOORNYJNHJLTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N(CC1=CC=CO1)CC2=NN(C(=C2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














